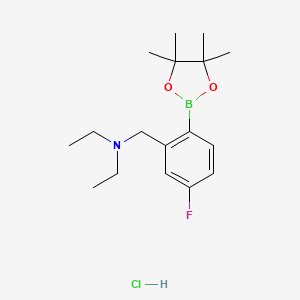

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl

CAS No.: 2096334-24-4

Cat. No.: VC4202111

Molecular Formula: C17H28BClFNO2

Molecular Weight: 343.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096334-24-4 |

|---|---|

| Molecular Formula | C17H28BClFNO2 |

| Molecular Weight | 343.67 |

| IUPAC Name | N-ethyl-N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C17H27BFNO2.ClH/c1-7-20(8-2)12-13-11-14(19)9-10-15(13)18-21-16(3,4)17(5,6)22-18;/h9-11H,7-8,12H2,1-6H3;1H |

| Standard InChI Key | ARBADHZQZYLKTI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN(CC)CC.Cl |

Introduction

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, HCl is a boronic acid derivative that has garnered attention in organic synthesis due to its versatility and potential applications in pharmaceutical and materials science. This compound is particularly notable for its role in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the synthesis of complex organic molecules.

Synthesis and Preparation

The synthesis of 2-(Diethylaminomethyl)-4-fluorophenylboronic acid typically involves several steps, including the introduction of the boronic acid group and the protection of this group as a pinacol ester. The diethylaminomethyl group can be introduced via nucleophilic substitution reactions.

-

Starting Materials: 2-Bromofluorobenzene can be used as a starting material.

-

Synthetic Steps:

-

Step 1: Introduction of the diethylaminomethyl group via a nucleophilic substitution reaction.

-

Step 2: Conversion of the halogenated intermediate to the boronic acid using a boron source like bis(pinacolato)diboron.

-

Step 3: Protection of the boronic acid as a pinacol ester.

-

Applications in Organic Synthesis

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, HCl is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This reaction is crucial for synthesizing complex molecules, including pharmaceuticals and materials.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Reaction | Cross-coupling with aryl halides to form biaryls |

| Heck Reaction | Coupling with alkenyl halides to form styrenes |

Research Findings and Biological Activity

While specific biological activity data for 2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, HCl may be limited, boronic acid derivatives are known to exhibit various biological properties, including enzyme inhibition and antimicrobial activity. The presence of a fluorine atom and a diethylaminomethyl group can influence the compound's pharmacokinetic properties and interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume